molecular formula C23H18N4O5S B2885940 4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide CAS No. 1251633-30-3

4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide

Cat. No. B2885940
CAS RN: 1251633-30-3
M. Wt: 462.48
InChI Key: FEJIISBNVVYJLX-UHFFFAOYSA-N
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Description

The compound “4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide” is a derivative of the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .


Synthesis Analysis

The synthesis of such compounds typically involves the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . This process substitutes the benzene ring in the quinazolone molecule with the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-b]pyrazine core, which is a bicyclic system containing a pyridine and a pyrazine ring . The compound also contains an ethyl group, a carbonyl group, a benzamide group, and a fluorophenyl group .

Scientific Research Applications

Heterocyclic Synthesis

Research has been conducted on the synthesis of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines derivatives. These heterocyclic compounds have been synthesized using various nitrogen nucleophiles, showcasing the flexibility and utility of this class of compounds in chemical synthesis (Mohareb et al., 2004).

Antimicrobial and Antifungal Activity

A study on the synthesis of oxazol-5(4H)-one derivatives revealed that these compounds exhibit significant antimicrobial and antifungal activities. The study highlighted the potential of these derivatives in combating various bacterial and fungal pathogens, indicating their importance in medicinal chemistry (Rajurkar & Pund, 2014).

Met Kinase Inhibitor

In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This discovery is significant for the development of new therapeutic agents for treating cancers with aberrant Met kinase activity (Schroeder et al., 2009).

Mycobacterium Tuberculosis Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, a specific compound showed promising activity, indicating its potential use in the treatment of tuberculosis (Jeankumar et al., 2013).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and found to possess significant activities against the H5N1 strain of the bird flu influenza virus. This discovery contributes to the ongoing search for effective antiviral agents, especially in the context of influenza virus outbreaks (Hebishy et al., 2020).

Antiviral Drug Discovery

In the realm of antiviral drug discovery, the focus has been on compounds such as pyrazine 2-carboxamide and its analogues. These compounds have been explored for their potential in treating various viral infections, including hemorrhagic fever virus infections and HIV (De Clercq, 2009).

Future Directions

The future directions for this compound could involve further exploration of its photoluminescent properties and potential applications in OLED technology . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and safety profile.

Mechanism of Action

Target of Action

AKOS021854609, also known as an Angiotensin II receptor blocker (ARB), primarily targets the Angiotensin II receptor type 1 (AT1) . AT1 receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .

Mode of Action

ARBs, including AKOS021854609, are receptor antagonists that block the activation of angiotensin II AT1 receptors . They selectively block the activation of the AT1 receptor, preventing the binding of angiotensin II . This action inhibits the arteriolar contraction and sodium retention effects of the renin–angiotensin system .

Biochemical Pathways

The blockade of AT1 receptors by ARBs inhibits the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. When this system is blocked, it leads to a decrease in arteriolar contraction and sodium retention . This can result in the dilation of arteries and veins, thereby reducing arterial pressure and the preload and afterload on the heart .

Pharmacokinetics

Arbs, in general, are known to be well-tolerated with a relatively low incidence of side effects .

Result of Action

The result of AKOS021854609’s action is the reduction of hypertension (high blood pressure), which can be beneficial in the treatment of conditions such as diabetic nephropathy (kidney damage due to diabetes) and congestive heart failure .

Action Environment

The efficacy and stability of AKOS021854609, like other ARBs, can be influenced by various environmental factors. For instance, patients with bilateral renal artery stenosis may experience renal failure if ARBs are administered . Therefore, the patient’s health status and other individual factors can significantly impact the compound’s action.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5S/c1-30-15-9-7-14(8-10-15)27-22(28)20-17(11-12-33-20)26(23(27)29)13-19-24-21(25-32-19)16-5-3-4-6-18(16)31-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIISBNVVYJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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